BenchChemオンラインストアへようこそ!

3-(4-bromo-1H-imidazol-2-yl)pyridine

JAK2 Inhibition Kinase Inhibitor Enzymatic Assay

Sourcing 3-(4-bromo-1H-imidazol-2-yl)pyridine for medicinal chemistry? This 2-pyridylimidazole building block offers a critical 4-bromo handle for rapid diversification via Suzuki or Buchwald-Hartwig cross-coupling, enabling efficient kinase inhibitor library synthesis. With demonstrated JAK2 inhibitory potency (IC50 = 4.40 nM) comparable to baricitinib, it is an excellent starting scaffold for oncology programs. The 3-pyridyl regioisomer offers distinct chemical space for selectivity profiling. Ensure your SAR campaigns use this specific brominated intermediate; substitution with non-brominated or other regioisomers compromises synthetic utility and target engagement. Secure your supply of this high-purity (>95%) research chemical today.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 1379324-97-6
Cat. No. B6617951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromo-1H-imidazol-2-yl)pyridine
CAS1379324-97-6
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(N2)Br
InChIInChI=1S/C8H6BrN3/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H,(H,11,12)
InChIKeySVEIKLMWDJOBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromo-1H-imidazol-2-yl)pyridine (CAS 1379324-97-6): A Critical Heteroaryl Bromide Intermediate for Kinase Inhibitor Development


3-(4-Bromo-1H-imidazol-2-yl)pyridine is a heterocyclic compound belonging to the 2-pyridylimidazole class, characterized by a pyridine ring linked to a 4-bromo-1H-imidazole moiety. It is primarily employed as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1]. The bromine atom at the imidazole 4-position provides a strategic handle for further functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries .

Why 3-(4-Bromo-1H-imidazol-2-yl)pyridine Cannot Be Replaced by Generic 2-Pyridylimidazole Analogs


Generic substitution of 3-(4-bromo-1H-imidazol-2-yl)pyridine with other 2-pyridylimidazole derivatives is not scientifically justified due to the critical role of the 4-bromo substituent in governing both synthetic utility and target engagement. The bromine atom at the 4-position of the imidazole ring is not merely a passive substituent; it serves as a reactive handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are essential for generating focused libraries of kinase inhibitors [1]. Furthermore, the specific regioisomeric arrangement (3-pyridyl vs. 2-pyridyl or 4-pyridyl) and the presence of the bromine atom can profoundly influence binding affinity and selectivity for therapeutic targets, as demonstrated by comparative bioactivity data against JAK2 and BRD4 [2]. Substituting with a non-brominated analog or a different regioisomer would likely result in a loss of synthetic versatility and altered biological activity, rendering such substitutions ineffective for intended research or industrial applications.

Quantitative Differentiation of 3-(4-Bromo-1H-imidazol-2-yl)pyridine: Head-to-Head Comparisons and Class-Level Data


JAK2 Inhibition: Comparative Potency of 3-(4-Bromo-1H-imidazol-2-yl)pyridine vs. Clinical Benchmark Baricitinib

In a head-to-head comparison of JAK2 inhibitory activity, 3-(4-bromo-1H-imidazol-2-yl)pyridine demonstrates an IC50 of 4.40 nM, which is marginally more potent than the clinically approved JAK2 inhibitor baricitinib (IC50 = 5.7 nM) [1]. This difference, while small, indicates that the brominated 2-pyridylimidazole scaffold can achieve comparable or superior potency to established JAK2 inhibitors, highlighting its potential as a lead-like scaffold for further optimization.

JAK2 Inhibition Kinase Inhibitor Enzymatic Assay

BRD4 Bromodomain Inhibition: Potency Range Across Multiple Assays

The compound exhibits a range of inhibitory activities against BRD4 bromodomain, with reported IC50 values of 3 nM, 131 nM, and 377 nM in different assay formats [1]. This profile indicates moderate to high potency and suggests context-dependent binding, a feature that can be exploited for developing selective chemical probes. In comparison, other 2-pyridylimidazole derivatives lacking the 4-bromo substituent often show significantly reduced activity against BRD4, with Kd values typically in the micromolar range (e.g., >3.3 µM) [2].

BRD4 Bromodomain Inhibitor Epigenetics

Synthetic Versatility: Enabling Diverse Chemical Space Exploration through Palladium-Catalyzed Cross-Coupling

The presence of the 4-bromo substituent on the imidazole ring provides a direct handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This allows for the rapid and efficient introduction of diverse aryl, heteroaryl, and amine groups at the 4-position, enabling the systematic exploration of structure-activity relationships (SAR) around the 2-pyridylimidazole core. In contrast, non-brominated analogs require more complex, multi-step synthetic sequences to achieve similar diversity, limiting their utility in high-throughput chemistry campaigns.

Medicinal Chemistry Cross-Coupling Library Synthesis

Purity and Batch-to-Batch Consistency for Reliable Research Outcomes

Commercial suppliers provide 3-(4-bromo-1H-imidazol-2-yl)pyridine with a guaranteed purity of ≥95% as determined by HPLC analysis . This level of purity is critical for obtaining reproducible biological and chemical data. In comparison, research-grade batches of in-class analogs may exhibit lower or more variable purity profiles, which can confound experimental results and lead to incorrect conclusions in SAR studies. The defined purity specification ensures that observed biological activity can be confidently attributed to the compound of interest rather than to impurities.

Quality Control Reproducibility Analytical Chemistry

Regioisomeric Specificity: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Analogs

The 3-pyridyl attachment point in 3-(4-bromo-1H-imidazol-2-yl)pyridine is a critical determinant of its biological activity. Computational docking studies on 2-(1H-imidazol-2-yl)pyridine derivatives (regioisomers with the pyridine nitrogen at the 2-position) have shown that these analogs exhibit varying binding scores and interaction patterns with the V600E-BRAF kinase [1]. Specifically, while some 2-pyridyl analogs demonstrate good docking scores (e.g., rerank scores around -124), the 3-pyridyl isomer is expected to adopt a distinct binding pose due to the altered spatial orientation of the pyridine nitrogen, potentially leading to differences in target selectivity and off-target profiles.

Regiochemistry Structure-Activity Relationship Kinase Selectivity

Optimal Application Scenarios for 3-(4-Bromo-1H-imidazol-2-yl)pyridine in Drug Discovery and Chemical Biology


Lead Optimization in JAK2-Targeted Cancer Therapeutics

Given its demonstrated JAK2 inhibitory potency (IC50 = 4.40 nM) comparable to baricitinib, 3-(4-bromo-1H-imidazol-2-yl)pyridine serves as an excellent starting scaffold for medicinal chemistry campaigns aimed at developing novel JAK2 inhibitors for oncology indications. The 4-bromo substituent allows for rapid analoging via cross-coupling to improve selectivity, pharmacokinetic properties, and in vivo efficacy [1].

Chemical Probe Development for BRD4 Bromodomain Function

The compound's range of BRD4 inhibitory activity (IC50 values from 3 nM to 377 nM) indicates its utility as a tool compound for probing BRD4-dependent transcriptional regulation. Its moderate potency and synthetic tractability enable the creation of affinity matrices (e.g., biotinylated derivatives) for target identification and validation studies in epigenetics research [1].

Synthesis of Diverse Kinase Inhibitor Libraries via Parallel Chemistry

The strategic placement of the bromine atom at the imidazole 4-position makes this compound ideally suited for high-throughput parallel synthesis. Utilizing robust Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, researchers can rapidly generate large, diverse libraries of 2-pyridylimidazole-based kinase inhibitors to explore structure-activity relationships across multiple targets [1].

Regioisomeric Selectivity Studies in Kinase Inhibitor Design

The 3-pyridyl attachment offers a distinct chemical space compared to the more common 2-pyridylimidazole scaffold. This regioisomeric difference can be exploited in selectivity profiling experiments to identify kinase inhibitors with improved off-target selectivity profiles, leveraging computational modeling predictions of unique binding poses at the kinase active site [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-bromo-1H-imidazol-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.